molecular formula C13H10F6O5 B6312799 Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate CAS No. 1357624-34-0

Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate

Cat. No.: B6312799
CAS No.: 1357624-34-0
M. Wt: 360.20 g/mol
InChI Key: IAXXZZGAQMGAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate is a chemical compound known for its unique properties and extensive applications in various scientific fields. It is a derivative of phthalic acid, where the phthalate group is modified with a hexafluoropropoxy substituent. This compound is often used in organic synthesis, material science, and pharmaceutical research due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate involves large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding phthalate derivatives.

    Reduction: It can be reduced to produce different phthalate esters.

    Substitution: The hexafluoropropoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce different phthalate esters.

Scientific Research Applications

Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate is extensively used in scientific research due to its unique properties:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism by which Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, including enzyme activity and receptor binding. The hexafluoropropoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl phthalate: A simpler ester of phthalic acid without the hexafluoropropoxy group.

    Diethyl phthalate: Another phthalate ester with different alkyl groups.

    Dibutyl phthalate: A phthalate ester with longer alkyl chains.

Uniqueness

Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate is unique due to the presence of the hexafluoropropoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

IUPAC Name

dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)benzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6O5/c1-22-9(20)7-4-3-6(5-8(7)10(21)23-2)24-13(18,19)11(14)12(15,16)17/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXXZZGAQMGAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OC(C(C(F)(F)F)F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701334643
Record name Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701334643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357624-34-0
Record name Dimethyl 4-(1,1,2,3,3,3-hexafluoropropoxy)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701334643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.